

Preclinical Toxicology Profile of BVL-GSK098 (Alpibectir): A Technical Overview

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Compound of Interest

Compound Name: *Alpibectir*

Cat. No.: *B10860331*

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Introduction

BVL-GSK098, also known as **Alpibectir**, is a novel small molecule antibacterial agent currently in clinical development. It represents a new therapeutic strategy for tuberculosis (TB), acting as a potentiator of the existing antibiotic ethionamide (Eto).^{[1][2]} Developed by BioVersys in collaboration with GlaxoSmithKline (GSK), BVL-GSK098 targets a bacterial transcriptional regulator, a novel mechanism of action for an anti-TB drug candidate.^[2] The compound has completed Good Laboratory Practice (GLP) compliant toxicology studies, a prerequisite for its advancement into Phase 1 and 2a clinical trials.^[2]

This technical guide summarizes the publicly available preclinical toxicology and safety pharmacology data for BVL-GSK098. It is intended to provide drug development professionals with a concise overview of the compound's preclinical safety profile, mechanism of action, and the general methodologies employed in its evaluation. It is important to note that comprehensive preclinical data packages are often proprietary; this document reflects information disclosed in scientific publications and public announcements.

Quantitative Toxicology and ADME Data

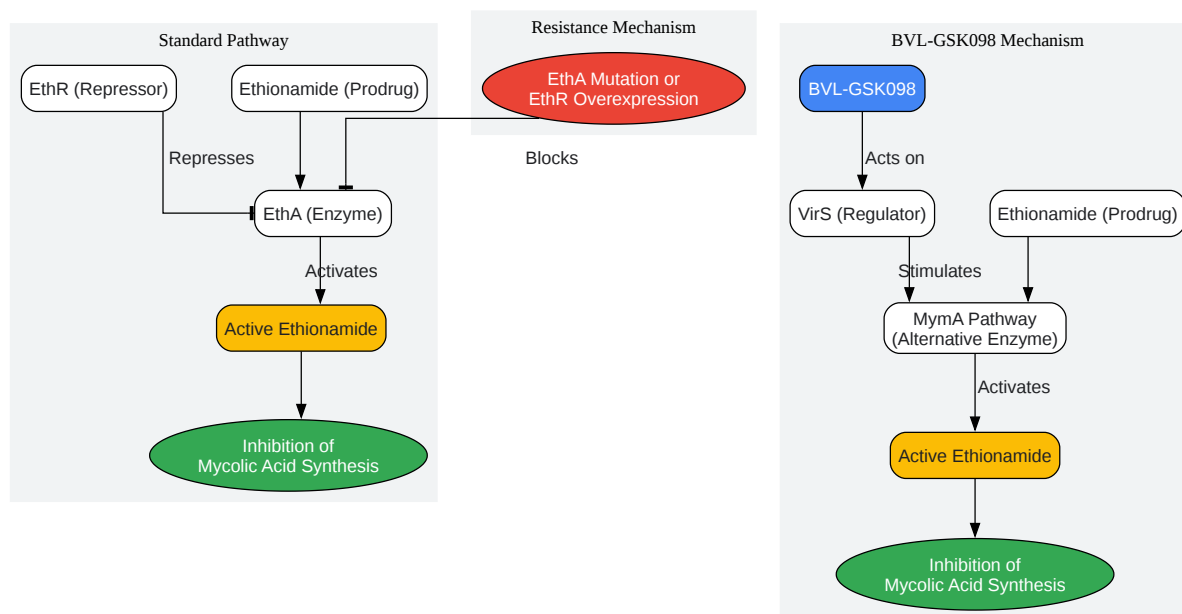
Publicly available quantitative preclinical toxicology data for BVL-GSK098 is limited. However, key findings from pivotal non-clinical studies have been disclosed, providing an insight into the compound's safety margin and pharmacokinetic properties. The data has been summarized in the table below.

Parameter	Species	Dose / Condition	Result	Reference
Toxicology				
No Observed Adverse Effect Level (NOAEL)	Dog	15 mg/kg/day	Highest tested dose	[3]
Sex-Averaged Peak Plasma Concentration (Cmax) at NOAEL	Dog	15 mg/kg/day	4520 ng/mL	[3]
Absorption, Distribution, Metabolism, and Excretion (ADME)				
Oral Bioavailability	Mouse, Rat, Dog	Not Specified	Moderate to high (67% to complete)	[3]
Permeability	In vitro	Not Specified	High passive permeability	[3]
Protein Binding	Non-clinical species and Humans (in vitro)	Not Specified	Low (<80%)	[3]
P-glycoprotein (P-gp) / Breast Cancer Resistance Protein (BCRP) Substrate	In vitro	Not Specified	No	[3]

Mechanism of Action: Overcoming Ethionamide Resistance

BVL-GSK098's therapeutic action is rooted in its ability to modulate the bioactivation of the prodrug ethionamide within *Mycobacterium tuberculosis*.

- **Standard Ethionamide Activation:** Ethionamide requires bioactivation by the mycobacterial monooxygenase, EthA, to form its active metabolite, which then inhibits mycolic acid synthesis, a crucial component of the bacterial cell wall. The expression of EthA is negatively controlled by the transcriptional repressor, EthR.
- **Mechanism of Resistance:** Overexpression of EthR or mutations in the *ethA* gene can lead to reduced bioactivation of ethionamide, resulting in drug resistance.
- **BVL-GSK098 Intervention:** BVL-GSK098 acts on a different transcriptional regulator, VirS.[3] This action stimulates an alternative bioactivation pathway for ethionamide, known as the MymA pathway.[3] By bypassing the EthA/EthR regulatory axis, BVL-GSK098 restores the bactericidal activity of ethionamide, even in strains resistant to it.[3] This mechanism is expected to allow for a significant reduction in the required oral dose of ethionamide, potentially minimizing its dose-dependent side effects.[1][3]



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Mechanism of BVL-GSK098 in overcoming Ethionamide resistance.

Experimental Protocols

While the specific GLP-compliant protocols used for BVL-GSK098 have not been publicly detailed, they would have followed internationally recognized guidelines, such as those from

the International Council for Harmonisation (ICH). A typical preclinical toxicology program for a small molecule drug candidate is outlined below.

1. Safety Pharmacology Core Battery: These studies are designed to investigate potential adverse effects on major physiological systems before first-in-human administration.

- Central Nervous System (CNS): Typically involves a functional observational battery (e.g., a modified Irwin test) in rodents to assess behavioral changes, motor activity, coordination, and sensory/motor reflexes.
- Cardiovascular System: Evaluation in a non-rodent species (e.g., telemetry in conscious dogs) to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters to detect any effects on cardiac function.
- Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume, often conducted in conscious, freely moving animals.

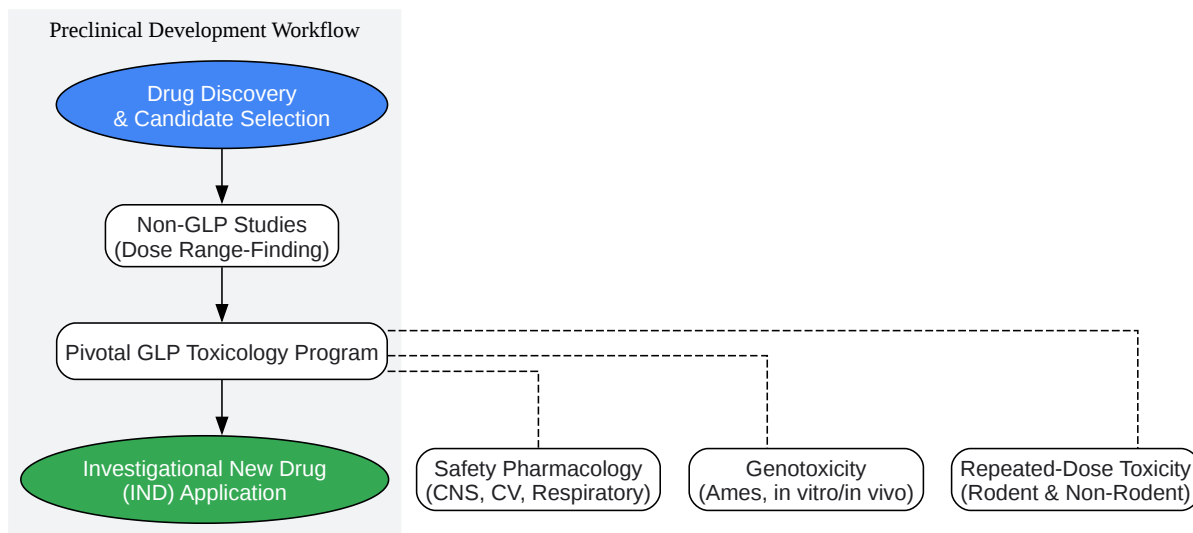
2. General Toxicology Studies: These studies characterize the toxic effects of the drug with respect to target organs, dose-dependence, and potential reversibility.

- Dose Range-Finding Studies: Preliminary non-GLP studies in two species (one rodent, one non-rodent) to determine dose levels for subsequent pivotal studies.
- Repeated-Dose Toxicity Studies: GLP-compliant studies conducted for a duration relevant to the proposed clinical use (e.g., 28 or 90 days). These involve daily administration of the drug to one rodent and one non-rodent species. Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry), organ weights, and detailed histopathological examination of tissues. The goal is to identify target organs of toxicity and establish a NOAEL.

3. Genotoxicity Assays: A standard battery of tests is used to assess the potential for the drug to cause genetic damage.

- Ames Test: An in vitro test for gene mutation in bacteria.
- In Vitro Mammalian Cell Assay: A test for chromosomal damage (e.g., metaphase analysis or micronucleus test) in mammalian cells.

- In Vivo Genotoxicity Assay: A test for chromosomal damage in a rodent species (e.g., bone marrow micronucleus test).



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